molecular formula C₁₈H₂₃NO₂ B560530 Opioid receptor modulator 1 CAS No. 77514-44-4

Opioid receptor modulator 1

Cat. No.: B560530
CAS No.: 77514-44-4
M. Wt: 285.38
InChI Key: ZKDUZIKRJNNQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Opioid receptor modulator 1 is a compound that interacts with opioid receptors, specifically the mu-opioid receptor, which is a type of G protein-coupled receptor. This compound is of significant interest due to its potential to modulate the effects of opioids, providing analgesic benefits while minimizing adverse effects such as addiction and respiratory depression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of opioid receptor modulator 1 typically involves the formation of imidazole derivatives. One common method includes the reaction of 1-aryl-2-aminoimidazoline with carbonyl derivatives under controlled conditions . The reaction conditions often require the use of solvents like toluene and catalysts such as aluminum chloride at specific temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Opioid receptor modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Opioid receptor modulator 1 exerts its effects by binding to the mu-opioid receptor, which triggers a cascade of intracellular signaling events. This binding stabilizes the receptor in a specific conformation, enhancing its interaction with G proteins and other intracellular effectors. The modulation of receptor activity can result in analgesic effects without the typical side effects associated with opioid use .

Properties

CAS No.

77514-44-4

Molecular Formula

C₁₈H₂₃NO₂

Molecular Weight

285.38

InChI

InChI=1S/C18H23NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)20)9-13-5-6-14(21-2)10-15(13)18/h5-6,10,12,16H,3-4,7-9,11H2,1-2H3

InChI Key

ZKDUZIKRJNNQCN-UHFFFAOYSA-N

SMILES

CC12CCN(C(C1=O)CC3=C2C=C(C=C3)OC)CC4CC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opioid receptor modulator 1
Reactant of Route 2
Opioid receptor modulator 1
Reactant of Route 3
Reactant of Route 3
Opioid receptor modulator 1
Reactant of Route 4
Opioid receptor modulator 1
Reactant of Route 5
Reactant of Route 5
Opioid receptor modulator 1
Reactant of Route 6
Opioid receptor modulator 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.